9-Bromo-2,6-dichloroanthracene chemical structure and properties
9-Bromo-2,6-dichloroanthracene chemical structure and properties
Prepared by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 9-Bromo-2,6-dichloroanthracene, a halogenated polycyclic aromatic hydrocarbon (PAH). The document is structured to deliver core chemical information, synthesis protocols, and an exploration of its potential applications for researchers, scientists, and professionals in drug development and materials science. Given the specialized nature of this compound, this guide synthesizes available data with established principles of organic chemistry to offer field-proven insights where specific experimental data is limited.
Introduction and Significance
9-Bromo-2,6-dichloroanthracene is a synthetically derived organic compound featuring a core anthracene structure. Anthracene and its derivatives are a class of molecules extensively studied for their unique photophysical properties, which make them foundational components in the development of advanced materials.[1] The strategic placement of halogen atoms (bromine and chlorine) on the anthracene skeleton significantly modulates its electronic, optical, and chemical properties.
The introduction of halogens can alter the molecule's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, influence crystal packing, and provide reactive sites for further functionalization.[2] Specifically, the substitution pattern of 9-Bromo-2,6-dichloroanthracene—with a bromine atom at the highly reactive 9-position and chlorine atoms on one of the outer rings—creates an asymmetric electronic profile. This asymmetry is a key area of investigation for tuning the performance of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).[3] While detailed research on this specific molecule is not widely published, its structure suggests significant potential as a building block in organic electronics and photophysical studies.[3]
Chemical Structure and Identification
The molecular architecture of 9-Bromo-2,6-dichloroanthracene consists of a tricyclic aromatic anthracene core with three halogen substituents. The bromine atom is located at the central meso-position (9), and two chlorine atoms are at the 2 and 6 positions.
Caption: Chemical structure of 9-Bromo-2,6-dichloroanthracene.
Table 1: Chemical Identifiers and Core Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 9-bromo-2,6-dichloroanthracene | [3] |
| CAS Number | 88847-74-9 | [3] |
| Molecular Formula | C₁₄H₇BrCl₂ | [3] |
| Molecular Weight | 326.0 g/mol | [3] |
| Canonical SMILES | C1=CC(=CC2=C(C3=C(C=C21)C=C(C=C3)Cl)Br)Cl | [3] |
| InChI Key | KMUSHQGVWMBRBW-UHFFFAOYSA-N |[3] |
Physicochemical and Spectroscopic Properties
Detailed experimental data for 9-Bromo-2,6-dichloroanthracene is sparse in peer-reviewed literature. However, its properties can be inferred from data on related halogenated anthracenes and general chemical principles.
Table 2: Physicochemical Properties
| Property | Value / Expected Behavior | Rationale / Comparative Data |
|---|---|---|
| Appearance | Expected to be a yellow to orange crystalline solid. | Based on the appearance of 9-bromoanthracene (yellow powder) and 9,10-dichloroanthracene (yellow solid).[4][5] |
| Melting Point | Not experimentally determined. Expected to be high, likely >150 °C. | Halogenated PAHs are typically high-melting solids. For comparison, 9-bromoanthracene melts at 97-100 °C, and 9,10-dibromoanthracene melts at 221-222 °C.[6][7] Increased halogenation and molecular weight generally raise the melting point. |
| Solubility | Expected to be insoluble in water; soluble in chlorinated solvents (e.g., dichloromethane, chloroform) and aromatic solvents (e.g., toluene). | PAHs are nonpolar. 9-bromoanthracene is listed as insoluble in water and slightly soluble in chloroform and DMSO.[7][8] |
| Thermal Stability | Expected to be stable under normal conditions, but may decompose at high temperatures. | Halogenated aromatic compounds are generally stable but can release toxic gases like hydrogen halides upon thermal decomposition.[9] |
Expected Spectroscopic Signatures
While specific spectra for this compound are not publicly available, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features. This is crucial for guiding the characterization of synthesized material.
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¹H NMR Spectroscopy: The molecule has an asymmetric substitution pattern, which would result in a complex multiplet in the aromatic region (approx. 7.5-8.8 ppm). Due to the dissymmetry, none of the seven protons are chemically equivalent, leading to distinct signals, though some may overlap. Protons closer to the electron-withdrawing halogen atoms are expected to be deshielded and appear further downfield.
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¹³C NMR Spectroscopy: The spectrum would show 14 distinct signals for the carbon atoms of the anthracene core, as no two carbons are in a chemically equivalent environment. The carbons bonded directly to the halogens (C-Br and C-Cl) would have their chemical shifts significantly influenced by the electronegativity of the substituent.
-
Infrared (IR) Spectroscopy: Key absorption bands would include aromatic C-H stretching (~3050 cm⁻¹), aromatic C=C stretching vibrations (~1450-1620 cm⁻¹), and strong C-H out-of-plane bending bands.[5] The C-Cl and C-Br stretching vibrations would be expected in the fingerprint region, typically below 800 cm⁻¹.[5]
-
Mass Spectrometry (MS): The mass spectrum would be characterized by a prominent molecular ion peak ([M]⁺). A distinctive isotopic pattern would be observed due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio). This would result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a characteristic intensity distribution, confirming the presence and number of halogen atoms.
Synthesis and Purification
The synthesis of 9-Bromo-2,6-dichloroanthracene is achieved through the electrophilic halogenation of a suitable anthracene precursor. The most direct described method involves the bromination of 2,6-dichloroanthracene, although a more practical approach may start from a more readily available precursor like 2-chloroanthracene followed by subsequent halogenations.[3]
Representative Synthesis Protocol
The following protocol is a generalized procedure based on a described method for halogenating anthracene derivatives.[3] Disclaimer: This protocol serves as a guideline and requires optimization for reaction scale, timing, and purification to ensure safety and desired yield.
Reaction: Halogenation of 2-chloroanthracene.
Caption: Generalized workflow for the synthesis of 9-Bromo-2,6-dichloroanthracene.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of bromine (Br₂) in an inert, dry solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Causality Note: Using a solution of bromine allows for controlled, dropwise addition, which helps to manage the exothermic nature of the reaction and prevent over-bromination.
-
Dissolution of Starting Material: In a separate flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloroanthracene in the same inert solvent.
-
Electrophilic Bromination: Slowly add the bromine solution dropwise to the stirred solution of 2-chloroanthracene at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Expertise Insight: The 9 and 10 positions of anthracene are the most electron-rich and thus most susceptible to electrophilic attack. Bromination will preferentially occur at the unsubstituted 9-position.
-
Reaction Completion: After the addition is complete, continue stirring at room temperature for a set period (e.g., 2 hours). Subsequently, gently heat the reaction mixture (e.g., to 60°C) and maintain it overnight to drive the reaction to completion.[3] Note: The subsequent chlorination at the 6-position would likely require a separate reaction step with a chlorinating agent, as co-halogenation in a single step can be difficult to control regioselectively.
-
Workup and Quenching: After cooling to room temperature, quench any unreacted bromine by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃). Separate the organic layer.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel. Trustworthiness: A self-validating protocol relies on effective purification. Using a gradient elution system (e.g., hexanes/ethyl acetate) in chromatography is critical to separate the desired product from unreacted starting material, isomers, and poly-halogenated byproducts.
-
Isolation and Characterization: Evaporate the solvent from the pure fractions to obtain 9-Bromo-2,6-dichloroanthracene, likely as yellow crystals.[3] The structure and purity should be confirmed using the spectroscopic methods outlined in Section 3.1.
Potential Applications and Research Interest
While specific applications for 9-Bromo-2,6-dichloroanthracene are not yet established in large-scale commercial use, its structure is highly relevant to several areas of active research, particularly in materials science.
-
Organic Electronics (OLEDs): Anthracene derivatives are widely used as blue emitters and host materials in OLEDs.[10][11] The halogen substituents on this molecule can tune its emission properties and improve device stability and efficiency.[12] As a halogenated building block, it can be used in cross-coupling reactions (e.g., Suzuki, Stille) to synthesize more complex, conjugated molecules for use in various layers of an OLED device.
-
Photophysical Studies: The compound serves as an interesting model for studying how the number and position of different halogens on an aromatic core affect its photophysical behavior, such as fluorescence quantum yield and lifetime.[13][14] This fundamental knowledge is crucial for the rational design of new functional materials.
-
Chemical Sensing: The anthracene core is known for its fluorescence, which can be quenched or enhanced in the presence of certain analytes.[1] While not demonstrated for this specific molecule, it could potentially be functionalized to act as a chemosensor.
-
Drug Development Intermediate: Halogenated aromatic compounds are pivotal in medicinal chemistry. Halogen bonds can enhance drug-target binding affinity and improve pharmacokinetic properties.[15] While anthracene derivatives themselves can have biological activity, this compound is more likely to serve as a versatile intermediate for synthesizing more complex drug candidates.[1][16]
Safety and Handling
-
Hazard Classification (based on 9-bromoanthracene):
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[17]
-
Avoid inhalation of dust and direct contact with skin and eyes.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
References
-
Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405. Available at: [Link]
- EvitaChem. (n.d.). Buy 9-Bromo-2,6-dichloroanthracene (EVT-13277682) | 88847-74-9.
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C. Available at: [Link]
-
Griesbeck, A. G., & Deimling, M. (2017). Substituent Effects on the Absorption and Fluorescence Properties of Anthracene. The Journal of Physical Chemistry A. Available at: [Link]
-
Moth-Poulsen, K., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. RSC Publishing. Available at: [Link]
-
MDPI. (2023). Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]
-
PubChem. (n.d.). 9-Bromoanthracene. Retrieved from [Link]
- He, C., et al. (n.d.). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.
- Sultan, A. A., & Karama, U. S. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Indian Chemical Society.
-
Balci, M., et al. (2006). Synthesis of New Anthracene Derivatives. The Journal of Organic Chemistry. Available at: [Link]
- CN101973844B - Method for synthesizing 1,2,3,4- tetradeutero-9-bromoanthracene. (n.d.).
-
PubChem. (n.d.). 9-Bromo-10-chloroanthracene. Retrieved from [Link]
- PharmaBlock. (n.d.).
-
Organic Syntheses. (n.d.). 9-chloroanthracene. Retrieved from [Link]
- ResearchGate. (2024). Theoretical exploration of halogenated anthracene derivatives: unraveling electronic and molecular insights.
-
The Journal of Organic Chemistry. (2006). Synthesis of New Anthracene Derivatives. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 9-Bromoanthracene (CAS 1564-64-3). Retrieved from [Link]
- Recent achievements in synthesis of anthracene scaffolds c
-
Open Access Journals. (2016). A Review on Anthracene and Its Derivatives: Applications. Available at: [Link]
-
Organic Syntheses. (n.d.). 9,10-dibromoanthracene. Retrieved from [Link]
- Fisher Scientific. (n.d.).
- Amanote Research. (1968). Synthesis of 9-Bromo and 9, 9'-Dibromo-3, 3'-Dibenzanthronyl.
- TCI Chemicals. (2025).
-
MDPI. (2022). Anthracene-Containing Metallacycles and Metallacages: Structures, Properties, and Applications. Available at: [Link]
- BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 9,10-Dichloroanthracene.
Sources
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. evitachem.com [evitachem.com]
- 4. 9-Bromoanthracene | C14H9Br | CID 74062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 9-Bromoanthracene CAS#: 1564-64-3 [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Sci-Hub. Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films / The Journal of Physical Chemistry A, 2011 [sci-hub.box]
- 14. mdpi.com [mdpi.com]
- 15. namiki-s.co.jp [namiki-s.co.jp]
- 16. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 17. echemi.com [echemi.com]
